An In-depth Technical Guide to Pedunculoside: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Pedunculoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pedunculoside, a naturally occurring triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological properties. Extracted primarily from plants of the Ilex genus, such as Ilex rotunda Thunb., this compound has demonstrated promising therapeutic potential, particularly in the realms of cardiovascular diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Pedunculoside. It details experimental protocols for its isolation, characterization, and biological evaluation, and presents a summary of its quantitative data. Furthermore, this guide elucidates a key mechanism of action by visualizing its role in the NF-κB signaling pathway.
Chemical Structure and Properties
Pedunculoside is structurally defined as an ester glucoside of 3β,19α,23-trihydroxyurs-12-en-28-oic acid.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.
Chemical Structure:
Table 1: Physicochemical and Identification Properties of Pedunculoside
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₁₀ | [TargetMol] |
| Molecular Weight | 650.84 g/mol | [TargetMol] |
| CAS Number | 42719-32-4 | [TargetMol] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [PubChem] |
| Appearance | White to off-white solid | [MedChemExpress] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [ChemFaces] |
| Purity | ≥98% (Commercially available) | [ChemFaces] |
Spectroscopic Data
Table 2: Spectroscopic Data Summary for Pedunculoside
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Data not fully available in a consolidated source. |
| ¹³C NMR | Data not fully available in a consolidated source. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl (-OH), carbonyl (-C=O), and ether (-C-O-C-) functional groups are expected.[2] |
| Mass Spectrometry (MS) | Negative ion electrospray ionization is used for detection in multiple reaction monitoring modes.[3] |
Biological Activities and Quantitative Data
Pedunculoside exhibits a range of biological activities, with notable effects on lipid metabolism and inflammation.
Table 3: Summary of Biological Activities and IC₅₀/EC₅₀ Values for Pedunculoside
| Biological Activity | Assay/Model | Key Findings | IC₅₀/EC₅₀ | Reference |
| Lipid-Lowering | High-fat diet-induced hyperlipidemic rats | Significantly decreased serum total cholesterol and LDL-cholesterol. | Not reported | [4] |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibited the production of inflammatory cytokines (IL-1β, IL-6, TNF-α). | Not reported | [5] |
| Pancreatic Lipase Inhibition | In vitro assay | Showed inhibitory effect on pancreatic lipase. | 80.8 µg/mL | [1] |
| Nitric Oxide Inhibition | LPS-activated RAW 264.7 macrophages | Showed potential nitric oxide inhibitory activities. | 14.92 µM to 52.23 µM | [ChemFaces] |
Experimental Protocols
Extraction and Purification of Pedunculoside
A simple and efficient method for the preparation of Pedunculoside from the dried barks of Ilex rotunda has been developed.[1]
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Extraction:
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The dried barks of Ilex rotunda are subjected to heat reflux extraction.
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Optimal conditions are achieved with 40% ethanol concentration, a 14 mL/g solvent-to-material ratio, and an extraction time of 90 minutes, with the extraction performed twice.[1]
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Purification:
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The crude extract is condensed.
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Pedunculoside is purified through crystallization in water with the addition of ethyl acetate.[1]
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Alternatively, purification can be achieved using polyamide column chromatography.[6] High-speed counter-current chromatography (HSCCC) has also been successfully employed for isolation.[2][7]
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Analytical Methods
A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Pedunculoside in rat plasma.[8]
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Chromatography:
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Mass Spectrometry:
In Vivo Lipid-Lowering Assay
The lipid-lowering effects of Pedunculoside have been evaluated in a high-fat diet-induced hyperlipidemia rat model.[4]
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Animal Model: Rats are fed a high-fat diet to induce hyperlipidemia.
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Treatment: Pedunculoside is administered via intragastric administration at doses of 5, 15, or 30 mg/kg daily for 7 weeks.[4]
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Analysis: Serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) are measured. Liver TC is also assessed.[4]
In Vitro Anti-Inflammatory Assay
The anti-inflammatory properties of Pedunculoside have been investigated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[5]
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Cell Culture: RAW264.7 macrophages are cultured under standard conditions.
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Induction of Inflammation: Cells are stimulated with LPS to induce an inflammatory response.
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Treatment: Cells are treated with varying concentrations of Pedunculoside.
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Analysis: The production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) is quantified. The phosphorylation of key signaling proteins in the NF-κB and MAPK pathways is assessed by Western blot.[5]
Signaling Pathway Modulation: Inhibition of the NF-κB Pathway
Pedunculoside has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][9] The following diagram illustrates the canonical NF-κB pathway and the inhibitory action of Pedunculoside.
Caption: Pedunculoside inhibits the NF-κB signaling pathway.
Conclusion
Pedunculoside is a promising natural product with well-defined chemical characteristics and significant therapeutic potential. Its demonstrated lipid-lowering and anti-inflammatory activities, mediated in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the development of novel pharmaceuticals for cardiovascular and inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological profile and mechanisms of action of this intriguing molecule. Future research should focus on obtaining more detailed spectroscopic data, conducting comprehensive preclinical and clinical studies, and further elucidating its molecular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment and purification of pedunculoside and syringin from the barks of Ilex rotunda with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pedunculoside, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect and mechanism of pedunculoside on DSS (dextran sulfate sodium) induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment and purification of pedunculoside and syringin from the barks of Ilex rotunda with macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Determination and Pharmacokinetic Study of Pedunculoside in Rat Plasma after Oral Administration of Pedunculoside and Ilex rotunda Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pedunculoside alleviates lipopolysaccharide-induced acute lung injury/acute respiratory distress syndrome by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
